4-Bromo-1-cyclopropyl-3-iodo-1H-pyrrolo[2,3-b]pyridine

Medicinal Chemistry Drug Metabolism Pharmacokinetics

This dual-halogenated 7-azaindole building block features a uniquely installed N1-cyclopropyl group that dramatically enhances metabolic stability (up to 50-fold improvement in microsomal half-life) compared to N-unsubstituted analogs. The orthogonal C3-iodo and C4-bromo handles enable sequential, regioselective Suzuki, Sonogashira, and Buchwald-Hartwig couplings for rapid construction of ATP-competitive kinase inhibitor libraries (FGFR, AAK1) and bifunctional chemical probes. By integrating this intermediate early in SAR, teams bypass iterative N-substituent optimization, accelerating lead identification. ≥95% purity; shipped ambient; for R&D only.

Molecular Formula C10H8BrIN2
Molecular Weight 362.99 g/mol
CAS No. 2358751-63-8
Cat. No. B1384700
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-1-cyclopropyl-3-iodo-1H-pyrrolo[2,3-b]pyridine
CAS2358751-63-8
Molecular FormulaC10H8BrIN2
Molecular Weight362.99 g/mol
Structural Identifiers
SMILESC1CC1N2C=C(C3=C(C=CN=C32)Br)I
InChIInChI=1S/C10H8BrIN2/c11-7-3-4-13-10-9(7)8(12)5-14(10)6-1-2-6/h3-6H,1-2H2
InChIKeyFHRVORQEUHQAKR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Bromo-1-cyclopropyl-3-iodo-1H-pyrrolo[2,3-b]pyridine (CAS 2358751-63-8): A Dual-Halogenated Pyrrolopyridine Scaffold for Kinase Inhibitor Development and Selective Cross-Coupling


4-Bromo-1-cyclopropyl-3-iodo-1H-pyrrolo[2,3-b]pyridine (CAS 2358751-63-8) is a heteroaromatic compound belonging to the 7-azaindole family, characterized by a pyrrolo[2,3-b]pyridine core bearing bromo (C4), iodo (C3), and N1-cyclopropyl substituents . With a molecular formula of C₁₀H₈BrIN₂ and a molecular weight of 362.99 g/mol, this halogenated scaffold is primarily utilized as a versatile synthetic intermediate in medicinal chemistry, particularly for the construction of ATP-competitive kinase inhibitors [1]. The orthogonal reactivity of the iodo and bromo handles enables sequential, regioselective cross-coupling reactions, a key feature for generating diverse compound libraries in drug discovery programs [2].

Why 4-Bromo-1-cyclopropyl-3-iodo-1H-pyrrolo[2,3-b]pyridine Cannot Be Replaced by Unsubstituted or Mono-Halogenated Pyrrolopyridine Analogs


Generic substitution of 4-Bromo-1-cyclopropyl-3-iodo-1H-pyrrolo[2,3-b]pyridine with closely related pyrrolopyridines is precluded by a unique combination of structural features that dictate orthogonal reactivity, metabolic stability, and synthetic versatility. Unlike the widely available 4-bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine (CAS 1000340-34-0), which lacks an N1-substituent, the N1-cyclopropyl group in the target compound confers enhanced metabolic stability and restricts conformational freedom, thereby enforcing a bioactive orientation . Furthermore, the simultaneous presence of C3-iodo and C4-bromo substituents provides two distinct, orthogonally reactive halogens for sequential cross-coupling, a capability absent in mono-halogenated analogs such as 4-bromo-1-cyclopropyl-1H-pyrrolo[2,3-b]pyridine (CAS 1420070-55-8) or 4-chloro-1-cyclopropyl-3-iodo-1H-pyrrolo[2,3-b]pyridine . These combined attributes render the target compound a privileged intermediate for iterative library synthesis, where both the N1 substituent and the C3/C4 handles are critical for achieving the desired target profile [1].

Quantitative Differentiation Evidence for 4-Bromo-1-cyclopropyl-3-iodo-1H-pyrrolo[2,3-b]pyridine (CAS 2358751-63-8)


Enhanced Metabolic Stability Conferred by N1-Cyclopropyl Substitution vs. Unsubstituted Analog

The N1-cyclopropyl group in 4-Bromo-1-cyclopropyl-3-iodo-1H-pyrrolo[2,3-b]pyridine provides a quantifiable improvement in metabolic stability compared to the unsubstituted 4-bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine (CAS 1000340-34-0). Cyclopropyl rings are known to enhance metabolic stability by reducing N-dealkylation and oxidative metabolism . Structure-activity relationship studies on analogous pyrrolo[2,3-b]pyridine kinase inhibitors have demonstrated that N1-cyclopropyl substitution results in a 10- to 50-fold improvement in metabolic stability in liver microsome assays relative to unsubstituted or alkyl-substituted counterparts .

Medicinal Chemistry Drug Metabolism Pharmacokinetics

Orthogonal Reactivity at C3-Iodo and C4-Bromo Positions Enables Sequential Cross-Coupling

The differential reactivity of the C3-iodo and C4-bromo substituents in 4-Bromo-1-cyclopropyl-3-iodo-1H-pyrrolo[2,3-b]pyridine allows for fully regioselective, sequential functionalization. Iodo substituents are approximately 100- to 1000-fold more reactive than bromo substituents in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck) [1]. This orthogonal reactivity profile is absent in analogs possessing only a single halogen (e.g., 4-bromo-1-cyclopropyl-1H-pyrrolo[2,3-b]pyridine, CAS 1420070-55-8) or two halogens with similar reactivity (e.g., 4-chloro-3-iodo analog) .

Organic Synthesis Cross-Coupling Medicinal Chemistry

Price and Availability Benchmark vs. Closest N-Unsubstituted Analog

The target compound commands a premium price compared to the simpler 4-bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine (CAS 1000340-34-0) due to the additional synthetic steps required for N1-cyclopropylation. Based on vendor pricing, 4-Bromo-1-cyclopropyl-3-iodo-1H-pyrrolo[2,3-b]pyridine (CAS 2358751-63-8) is priced at approximately ¥765,000 JPY (~$5,000 USD) per gram , while the N-unsubstituted analog (CAS 1000340-34-0) is typically available at $50–150 USD per gram . This 30- to 100-fold price differential directly reflects the added synthetic complexity and the value of the pre-installed N1-cyclopropyl group for medicinal chemistry programs.

Procurement Cost Analysis Medicinal Chemistry

Lipophilicity (LogP) and Calculated Physicochemical Properties Relative to Non-Cyclopropyl and Deiodinated Analogs

The target compound exhibits a calculated logP of approximately 2.90 [1], which is intermediate between the less lipophilic N-unsubstituted analog 4-bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine (logP ~1.5-2.0) and the more lipophilic deiodinated analog 4-bromo-1-cyclopropyl-1H-pyrrolo[2,3-b]pyridine (logP ~3.5-4.0) [2]. This balanced lipophilicity profile is advantageous for achieving optimal permeability while avoiding excessive metabolic liability or solubility limitations commonly associated with high logP compounds.

Drug Design Physicochemical Properties Lipophilicity

Optimal Application Scenarios for 4-Bromo-1-cyclopropyl-3-iodo-1H-pyrrolo[2,3-b]pyridine in Drug Discovery and Chemical Biology


Iterative Library Synthesis of FGFR and AAK1 Kinase Inhibitors

The orthogonal iodo/bromo reactivity of this compound enables efficient, parallel synthesis of focused kinase inhibitor libraries. In a representative workflow, the C3-iodo group is first functionalized via Suzuki coupling with an arylboronic acid to install a hinge-binding motif, followed by C4-bromo functionalization via Buchwald-Hartwig amination or a second Suzuki coupling to append a solubilizing or selectivity-conferring group [1]. This two-step, one-purification sequence is highly amenable to automation and has been demonstrated in the generation of potent FGFR inhibitors (IC₅₀ 7-25 nM) and AAK1 inhibitors (IC₅₀ low nM) from analogous pyrrolo[2,3-b]pyridine scaffolds [2][3].

Lead Optimization Programs Requiring Enhanced Metabolic Stability

Medicinal chemistry teams encountering rapid clearance due to N-dealkylation or oxidative metabolism can utilize this compound as a strategic replacement for N-unsubstituted or N-alkyl pyrrolopyridine intermediates. The pre-installed N1-cyclopropyl group is a well-validated tactic for improving metabolic stability, often resulting in 10- to 50-fold increases in microsomal half-life [1]. By incorporating this building block early in a SAR campaign, teams can accelerate the identification of leads with favorable pharmacokinetic profiles, bypassing the need for iterative N-substituent optimization [2].

Chemical Biology Probe Development Requiring Orthogonal Tagging Handles

The dual-halogen architecture of this compound provides a unique platform for constructing bifunctional chemical probes. The C3-iodo group can be exploited for rapid installation of a reporter tag (e.g., alkyne for click chemistry) via Sonogashira coupling, while the C4-bromo position can be independently functionalized to modulate target affinity or install a photoaffinity label. This orthogonal reactivity is critical for generating probes that maintain high target engagement while incorporating a detection handle, a capability not offered by mono-halogenated analogs [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Bromo-1-cyclopropyl-3-iodo-1H-pyrrolo[2,3-b]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.